1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a compound that incorporates elements from multiple chemical families, such as quinolines, oxadiazoles, and indoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. Starting with the formation of the furan-2-yl-1,3,4-oxadiazole intermediate, the process continues through a sequence of reactions that integrate indole and quinoline derivatives. Each step requires specific catalysts, solvents, and reaction conditions, carefully optimized to achieve the desired yield and purity.
Industrial Production Methods
Scaling up the production of this compound from the lab bench to an industrial setting involves optimizing the reaction conditions to maintain efficiency and cost-effectiveness. Continuous flow processes, advanced catalysts, and sustainable practices are key to industrial synthesis. Safety protocols and environmental considerations are integral, given the compound's complexity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone undergoes various reactions, such as:
Oxidation: : Using strong oxidizing agents to modify the furan or quinoline moiety.
Reduction: : Reducing agents to alter the quinolinyl and indolyl groups.
Substitution: : Nucleophilic or electrophilic substitution on the quinoline and indole rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetone, methanol, dichloromethane.
Major Products
The major products of these reactions often depend on the specific pathway taken but include modified quinoline and indole derivatives, with altered functional groups that may impact the compound's reactivity and application.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is explored extensively in:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Potential bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: : Investigated for therapeutic uses, especially given its structural complexity.
Mechanism of Action
The compound’s mechanism of action often involves interactions at the molecular level with specific biological targets. This may include binding to enzymes, receptors, or DNA, thereby influencing biochemical pathways. The presence of multiple heterocyclic rings enhances its potential to interact with various biological macromolecules, affecting pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Compared to other compounds with quinoline, oxadiazole, or indole moieties, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone stands out due to its unique combination of these three groups
Similar compounds: : Quinolone-based antibiotics, oxadiazole-based herbicides, and indole-based therapeutic agents.
This compound, while intricate, offers vast potential across multiple scientific disciplines. Its synthesis, reactivity, and applications highlight the interplay between different chemical moieties in crafting molecules with diverse and impactful uses.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c30-23(29-13-5-8-17-7-1-3-10-20(17)29)16-28-15-19(18-9-2-4-11-21(18)28)24-26-27-25(32-24)22-12-6-14-31-22/h1-4,6-7,9-12,14-15H,5,8,13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATPGJKSIAYSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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